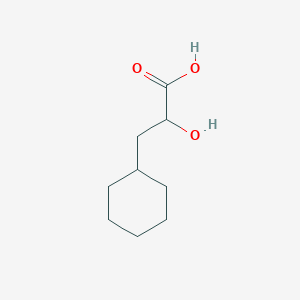

3-Cyclohexyl-2-hydroxypropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Cyclohexyl-2-hydroxypropanoic acid (CAS Number: 25400-54-8) is a chemical compound with the molecular formula C9H16O3 . It falls under the category of β-hydroxy acids and is soluble in water and various oxygenated organic solvents . The compound is also known by other names, including:

Chemical Reactions Analysis

- Oxidation : It can be oxidized to form an aldehyde or a carboxylic acid, depending on the reaction conditions and reagents .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Bioplastic Production and Chemical Precursor

3-Hydroxypropanoic acid, closely related to 3-Cyclohexyl-2-hydroxypropanoic acid, serves as a precursor in the industrial synthesis of various chemicals, including acrylic acid and its derivatives. Its polymerized form finds application in bioplastic production. Advances in metabolic engineering and synthetic biology have led to the development of efficient bio-production methods for 3-HP, including the introduction of heterologous pathways and optimization of fermentation conditions. Despite extensive exploration, achieving industrially relevant production levels remains a goal (Jers et al., 2019).

Renewable Resource Conversion

Efforts to convert renewable resources into 3-HP have led to the exploration of various microbial cell factories. A study demonstrated the potential of Bacillus subtilis for bioconversion of glycerol into 3-HP, achieving a production titer of 10 g/L in standard batch cultivation. This success opens avenues for commercial production of 3-HP from renewable sources (Kalantari et al., 2017).

Catalytic Chemical Methods

Catalytic chemical methods present an eco-sustainable approach to producing 3-hydroxypropanoic acid. Recent advances in this area highlight the potential of catalytic chemical methods for 3-HP production, offering an alternative to biological and conventional chemical routes (Pina et al., 2011).

Photosynthetic Production from CO2

The photosynthetic production of 3-HP directly from CO2 in cyanobacteria represents a groundbreaking approach to synthesizing this platform chemical. By engineering the biosynthetic pathway in Synechocystis sp. PCC 6803, researchers have successfully demonstrated the feasibility of converting CO2 into 3-HP, leveraging sunlight as the energy source. This achievement underscores the potential of using cyanobacteria as autotrophic microbial cell factories for sustainable chemical production (Wang et al., 2016).

Industrial Fermentation Processes

Understanding the export mechanisms of lactic and 3-hydroxypropanoic acid from microbial cells is crucial for optimizing industrial fermentation processes. The export of these acids, especially under conditions optimal for recovery, can significantly influence the bioenergetics and overall efficiency of production processes (van Maris et al., 2004).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-cyclohexyl-2-hydroxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8,10H,1-6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHUKKRNWMPXKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2978859.png)

![5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thio)methyl)-N-(3-methoxyphenyl)furan-2-carboxamide](/img/structure/B2978861.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 2,2-diphenylacetate](/img/structure/B2978865.png)

![4-butoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2978867.png)

![6-Benzyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2978873.png)

![N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]butan-1-amine;hydrochloride](/img/structure/B2978874.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2978881.png)